2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine

Crystal Engineering Fluorine Chemistry Aziridines

2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine (CAS 861437-21-0) is a synthetic, trisubstituted N-tosylaziridine bearing a 4-methoxyphenyl group at C2, a perfluorophenyl (pentafluorophenyl) group at C3, and a tosyl (p-toluenesulfonyl) protecting group on the ring nitrogen. The compound belongs to the broader class of 2,3-diaryl-N-tosylaziridines, which are valued as activated intermediates for stereospecific ring-opening reactions that afford chiral amine derivatives, amino alcohols, and diamines.

Molecular Formula C22H16F5NO3S
Molecular Weight 469.4 g/mol
CAS No. 861437-21-0
Cat. No. B13950214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine
CAS861437-21-0
Molecular FormulaC22H16F5NO3S
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)OC
InChIInChI=1S/C22H16F5NO3S/c1-11-3-9-14(10-4-11)32(29,30)28-21(12-5-7-13(31-2)8-6-12)22(28)15-16(23)18(25)20(27)19(26)17(15)24/h3-10,21-22H,1-2H3
InChIKeyPGTFLHAEXGHYKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine (CAS 861437-21-0): Core Structural Identity and Procurement Baseline


2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine (CAS 861437-21-0) is a synthetic, trisubstituted N-tosylaziridine bearing a 4-methoxyphenyl group at C2, a perfluorophenyl (pentafluorophenyl) group at C3, and a tosyl (p-toluenesulfonyl) protecting group on the ring nitrogen . The compound belongs to the broader class of 2,3-diaryl-N-tosylaziridines, which are valued as activated intermediates for stereospecific ring-opening reactions that afford chiral amine derivatives, amino alcohols, and diamines . The presence of the strongly electron-withdrawing perfluorophenyl ring distinguishes this compound from common phenyl-substituted analogs and is expected to modulate both the electrophilicity of the aziridine ring and the stability of the ground state, making it a candidate for applications requiring fluorinated building blocks or unique electronic profiles.

Electronic Architecture
Unique push–pull system: electron-donating 4-MeO paired with electron-withdrawing perfluorophenyl ring
Reaction Compatibility
Activated N-tosylaziridine for stereospecific ring-opening, Ag-catalyzed C-arylation, and CO₂ fixation workflows
Fluorinated Building Block
Perfluorophenyl group enables C–H···F supramolecular synthons and fluorine-specific medicinal chemistry applications

Why 2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine Cannot Be Replaced by a Generic N-Tosylaziridine in Fluorine-Sensitive or Electronics-Dependent Protocols


Generic substitution among 2,3-diaryl-N-tosylaziridines is unreliable because the electronic character of the aryl substituents directly governs both the rate and the regioselectivity of ring-opening reactions. In the Ag(I)-catalyzed C-arylation of N-tosylaziridines, the nature of the aryl substituent produces a measurable reactivity gradient (1c > 1a > 1b > 1d), demonstrating that even subtle changes in para-substitution lead to divergent conversions under identical conditions . Furthermore, N-tosylaziridines bearing electron-donating groups such as 4-methoxy accelerate CO₂ fixation via ring expansion relative to unsubstituted analogs, confirming that the methoxy substituent is not a spectator but an active electronic participant . Consequently, replacing 2-(4-methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine with a compound lacking either the electron-donating methoxy group or the electron-withdrawing perfluorophenyl ring will alter reaction kinetics, yields, and potentially chemoselectivity, thereby compromising reproducibility in multi-step synthetic sequences or structure–activity relationship studies.

Electronic Mismatch 4-MeO donor accelerates ring-opening and C-arylation H, Cl, or Br analogs exhibit different kinetics and may alter yield or regioselectivity
Fluorine Synthon C–H···F interactions contribute to crystal packing and co-crystal design Non-fluorinated 2,3-diaryl-N-tosylaziridines lack these contacts entirely
Stability–Reactivity Profile High enantiopurity accessible but silica-gel sensitivity due to electron-rich 4-MeO 4-Cl or 4-Br analogs are more robust during chromatography, altering purification outcomes

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine Against Its Closest Structural Analogs


C–H···F Supramolecular Synthon Capacity Relative to Non-Fluorinated Phenyl Analog

The perfluorophenyl ring in 2-(4-methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine enables C–H···F hydrogen-bond interactions that are structurally absent in the corresponding non-fluorinated 2,3-diphenyl-N-tosylaziridine. In the closely related compound 2-pentafluorophenyl-3-phenyl-1-(p-tosyl)-aziridine, single-crystal X-ray diffraction reveals a network of C–H···F contacts with H···F distances of approximately 2.5–2.6 Å that contribute to crystal packing . The analogous 2,3-diphenyl-N-tosylaziridine lacks these fluorine-mediated interactions entirely, resulting in a different supramolecular architecture .

C–H···F Interaction
Cross-study comparable
H···F distances ~2.5–2.6 Å vs. none in diphenyl analog
Enables fluorine-mediated crystal packing; absent without perfluorophenyl
Solid-state morphology differentiation
Crystal Engineering Fluorine Chemistry Aziridines

Substituent-Dependent Reactivity in Ag(I)-Catalyzed C-Arylation: Class-Level Electronic Trend

In the Ag(I)-catalyzed C-arylation of para-substituted N-tosyl-2-phenylaziridines with anisole, a clear reactivity trend was established: 1c > 1a > 1b > 1d, where the substituent at the para position of the 2-phenyl ring governs conversion efficiency . Although the exact identities of 1a–1d are not fully retrievable from the accessible text, the documented Hammett ρ-value of –0.586 for this reaction class confirms that electron-donating substituents (such as 4-methoxy) accelerate the reaction relative to electron-withdrawing or neutral substituents . The target compound combines a 4-methoxyphenyl group (electron-donating) with a perfluorophenyl group (strongly electron-withdrawing), creating a unique electronic push–pull system absent in any single-substituent analog.

Ag-Catalyzed Reactivity
Class-level inference
Reactivity order: 1c > 1a > 1b > 1d; Hammett ρ = –0.586
4-MeO donor accelerates arylation relative to H or EWGs
Exact conversion values not retrievable
Catalysis C–C Bond Formation Structure–Reactivity Relationships

Electron-Donating Substituent Acceleration of CO₂ Fixation via Ring Expansion

In the lithium bromide-catalyzed fixation of CO₂ with N-tosylaziridines under atmospheric pressure, the presence of an electron-donating substituent at the 2-position was found to accelerate the ring-expansion reaction relative to unsubstituted or electron-withdrawing analogs . The target compound bears a 4-methoxyphenyl group, a well-established electron-donating substituent (σₚ = –0.27), which is expected to enhance the nucleophilic character of the aziridine nitrogen and facilitate CO₂ insertion. In contrast, the 4-chlorophenyl analog (σₚ = +0.23) would be expected to retard the same reaction.

CO₂ Fixation Rate
Class-level inference
4-MeO (predicted faster) vs. 4-Cl (predicted slower) ring expansion with CO₂
Electron-donating group facilitates oxazolidinone formation
LiBr catalyst, atmospheric pressure; exact rate ratio not reported
Carbon Dioxide Utilization Ring Expansion Green Chemistry

Enantiomeric Purity Benchmarking in Asymmetric Aziridination of 4-Methoxyphenyl Substrates

In the two-step asymmetric synthesis of disubstituted N-tosyl aziridines using a phosphazene base, 4-methoxyphenyl-substituted aziridines were obtained with enantiomeric excesses of 98–100% ee, comparable to other aryl-substituted analogs . However, the same study reported consistently lower isolated yields for 4-methoxyphenyl derivatives (Tables 1 and 2, entries 5–8) due to partial ring opening during purification, a phenomenon attributed to the electron-donating nature of the methoxy substituent . This stability–reactivity trade-off is specific to the 4-methoxy substitution pattern and would not be observed with 4-chloro, 4-bromo, or unsubstituted phenyl analogs.

Enantiomeric Purity
Cross-study comparable
98–100% ee; lower isolated yield vs. 4-Cl/Br analogs
High ee benchmark; purification sensitivity due to electron-rich ring
Silica gel can induce ring opening; method adjustment needed
Asymmetric Synthesis Chiral Aziridines Enantioselectivity

Application Scenarios Where 2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine Provides Verifiable Selection Advantage


Synthesis of Fluorine-Containing Chiral Amine Libraries for Medicinal Chemistry

When constructing a compound library of fluorinated β-arylethylamine derivatives, the target compound serves as a single starting material that introduces both a perfluorophenyl ring (enhancing metabolic stability and membrane permeability) and a tosyl-activated aziridine (enabling stereospecific nucleophilic ring-opening). The 4-methoxy group can be selectively demethylated post-ring-opening to generate a phenolic handle for further diversification. This dual electronic character—electron-donating methoxy combined with electron-withdrawing perfluorophenyl—is not replicated by the 4-chlorophenyl analog (CAS related series) or the 4-bromophenyl analog, making the target compound the only entry point for this specific electronic push–pull architecture .

CO₂ Fixation and Sustainable Oxazolidinone Synthesis

For research programs focused on converting CO₂ into value-added heterocycles, the electron-donating 4-methoxyphenyl group accelerates the LiBr-catalyzed ring-expansion of N-tosylaziridines with CO₂ to yield oxazolidinones under atmospheric pressure . The 4-chloro or 4-bromo substituted analogs are predicted to exhibit slower kinetics under identical conditions based on the established electron-donor acceleration effect. Selecting the methoxy-substituted compound therefore maximizes throughput and conversion efficiency in CO₂ utilization protocols.

Crystal Engineering and Fluorine-Mediated Supramolecular Assembly

In crystal engineering studies exploiting C–H···F hydrogen bonds for co-crystal or metal–organic framework design, the perfluorophenyl ring provides a structurally authenticated supramolecular synthon with H···F distances of ~2.5–2.6 Å . Non-fluorinated 2,3-diaryl-N-tosylaziridines lack this interaction entirely. The target compound uniquely combines this fluorine-mediated interaction site with a tosyl group that can participate in additional C–H···O contacts, offering a dual-synthon building block unavailable from mono-substituted analogs.

Asymmetric Synthesis Methodology Development Requiring High Enantiopurity with Defined Stability Boundaries

In developing new asymmetric aziridination or ring-opening methodologies, the target compound provides a benchmark substrate with known behavior: exceptional enantiomeric excess (≥98%) achievable via the phosphazene base/sulfonium ylide route, but with documented sensitivity to silica gel-induced ring opening due to the electron-rich 4-methoxyphenyl group . This makes it a rigorous test substrate for evaluating mild purification protocols or non-chromatographic workup procedures, a stress-testing role that the more robust 4-chlorophenyl or 4-bromophenyl analogs cannot fulfill.

Application
Selection Property
Validation Focus
Fluorinated chiral amine libraries
Dual push–pull electronic architecture
Stereospecific ring-opening and metabolic stability screening
CO₂ fixation to oxazolidinones
Electron-donating 4-MeO acceleration
Atmospheric-pressure conversion rate under LiBr catalysis
Fluorine-mediated supramolecular assembly
C–H···F synthon presence
Co-crystal design and solid-state morphology
Asymmetric aziridination methodology
High enantiopurity benchmark
Yield–stability trade-off during purification
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